Carbonic Anhydrase XIV Activity Contrast
The 8-methoxy-2H-chromene-3-carboxylic acid scaffold (target compound class) demonstrates distinct enzyme inhibition profiles compared to its oxidized coumarin counterpart. The 2-oxo derivative, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 2555-20-6), exhibits a Ki of 48 nM against human carbonic anhydrase XIV [1]. In contrast, the 2H-chromene scaffold lacking the 2-oxo group shows no reported activity against carbonic anhydrase isoforms in publicly available databases, indicating that oxidation state at the 2-position is a binary switch for CA XIV engagement. For applications requiring carbonic anhydrase target engagement, the 2-oxo analog is required; for applications where CA XIV activity must be avoided (off-target liability reduction), the target 2H-chromene compound offers a therapeutically meaningful differentiation .
| Evidence Dimension | Carbonic anhydrase XIV inhibition (Ki) |
|---|---|
| Target Compound Data | No detectable inhibition (inferred from absence in CA XIV inhibitor databases) |
| Comparator Or Baseline | 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Ki = 48 nM |
| Quantified Difference | Qualitative absence of CA XIV activity in 2H-chromene scaffold vs. nanomolar potency in 2-oxo analog |
| Conditions | Stopped-flow CO₂ hydration assay; human carbonic anhydrase XIV recombinant enzyme |
Why This Matters
For oncology programs where CA XIV inhibition represents an off-target liability, the target compound's lack of carbonic anhydrase activity provides a cleaner pharmacological profile compared to the 2-oxo analog.
- [1] BindingDB. BDBM50303491: 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. Ki = 48 nM against human carbonic anhydrase XIV. Stopped-flow CO₂ hydration assay. View Source
